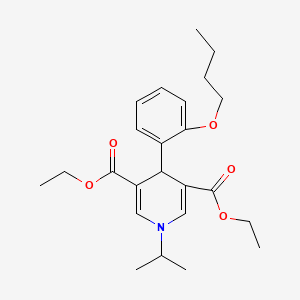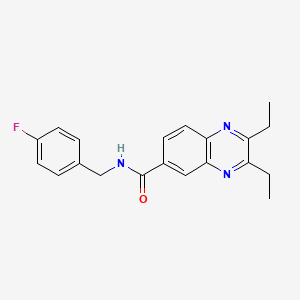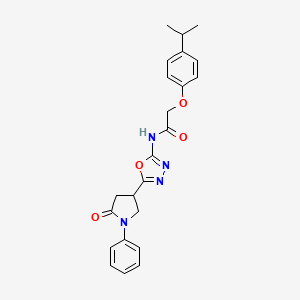![molecular formula C22H20N2OS B11209288 3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11209288.png)
3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-METHYLPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with 2,4-dimethylphenyl and 4-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-METHYLPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylbenzyl chloride and 4-methylbenzylamine, which undergo a series of reactions such as nucleophilic substitution, cyclization, and condensation to form the final product. The reaction conditions may vary, but they generally involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling parameters like temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-METHYLPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-METHYLPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-METHYLPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE
- N-(2,4-DIMETHYLPHENYL)FORMAMIDE
- (3,4-DIMETHYLPHENYL)-(4-METHYLPHENYL)METHANONE
Uniqueness
Compared to similar compounds, 3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-METHYLPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE stands out due to its unique thienopyrimidine core and specific substitution pattern
Propiedades
Fórmula molecular |
C22H20N2OS |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
3-[(2,4-dimethylphenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H20N2OS/c1-14-4-7-17(8-5-14)19-12-26-21-20(19)23-13-24(22(21)25)11-18-9-6-15(2)10-16(18)3/h4-10,12-13H,11H2,1-3H3 |
Clave InChI |
ZUXNOQOMZYKCJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B11209229.png)
![7-(3-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11209237.png)

![2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B11209245.png)
![4-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11209248.png)
![5,7-diphenyl-N-[3-(propan-2-yloxy)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11209252.png)
![1-(4-fluorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209256.png)
![3-[(3-Chloro-4-methylphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11209295.png)
![Dimethyl 4-[4-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11209301.png)

